molecular formula C28H28N2O4S B11607276 ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate

ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate

Cat. No.: B11607276
M. Wt: 488.6 g/mol
InChI Key: GEBRGHGNWSJLGM-FKMRTPQPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate is a useful research compound. Its molecular formula is C28H28N2O4S and its molecular weight is 488.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following properties:

PropertyValue
Molecular Formula C26H27N3O2S
Molecular Weight 445.6 g/mol
IUPAC Name (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyphenyl)imino-3-ethyl-1,3-thiazolidin-4-one
SMILES Notation CCN1C(=O)C(=CC2=C(N(C(=C2)C)C3=CC=CC=C3)C)SC1=NC4=CC=C(C=C4)OCC

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. These activities are primarily attributed to the presence of thiophene and pyrrole rings, which can scavenge free radicals and reduce oxidative stress in cells.

2. Anticancer Properties

Studies have demonstrated that derivatives of pyrrole and thiophene possess anticancer activity. The compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

3. Anti-inflammatory Effects

The ethyl ester group in the structure may enhance the compound's ability to modulate inflammatory responses. Similar compounds have shown effectiveness in reducing pro-inflammatory cytokine levels.

In Vitro Studies

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involves the disruption of mitochondrial function and induction of apoptosis.

In Vivo Studies

Animal models have been used to evaluate the compound's efficacy in reducing tumor size and improving survival rates in treated groups compared to controls. For instance, a study demonstrated that administration of this compound led to a significant reduction in tumor volume in mice bearing xenograft tumors.

Case Study 1: Anticancer Efficacy

A study published in Cancer Letters explored the anticancer effects of related compounds on human breast cancer cells. The results indicated that these compounds could inhibit cell growth by inducing apoptosis via the intrinsic pathway.

Case Study 2: Anti-inflammatory Activity

Research conducted on a related compound showed its ability to reduce inflammation markers in a rat model of arthritis. The compound significantly lowered levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Properties

Molecular Formula

C28H28N2O4S

Molecular Weight

488.6 g/mol

IUPAC Name

ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyphenyl)imino-4-hydroxythiophene-3-carboxylate

InChI

InChI=1S/C28H28N2O4S/c1-5-33-23-14-12-21(13-15-23)29-27-25(28(32)34-6-2)26(31)24(35-27)17-20-16-18(3)30(19(20)4)22-10-8-7-9-11-22/h7-17,31H,5-6H2,1-4H3/b24-17-,29-27?

InChI Key

GEBRGHGNWSJLGM-FKMRTPQPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=C(N(C(=C3)C)C4=CC=CC=C4)C)/S2)O)C(=O)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2C(=C(C(=CC3=C(N(C(=C3)C)C4=CC=CC=C4)C)S2)O)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.